molecular formula C21H24N2O4 B2787854 N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 1795088-09-3

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No. B2787854
CAS RN: 1795088-09-3
M. Wt: 368.433
InChI Key: YCUDMLKHQYLJRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide, also known as MDPV, is a synthetic cathinone and a designer drug that is classified as a stimulant. It belongs to the pyrrolidine class of compounds and has been found to have psychoactive effects similar to those of cocaine and amphetamines. MDPV has gained notoriety in recent years due to its abuse potential and the harmful effects it can have on users.

Advantages and Limitations for Lab Experiments

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has been used in laboratory experiments to study its effects on the central nervous system and to develop treatments for drug addiction. However, its potential for abuse and harmful effects on the body make it a challenging compound to work with, and caution must be taken when handling and administering it.

Future Directions

There are a number of future directions for research on N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide. One area of interest is its potential as a treatment for drug addiction, as its mechanism of action suggests that it may be effective in reducing cravings for drugs of abuse. Another area of interest is its potential as a tool for studying the neurobiology of addiction and the effects of stimulant drugs on the brain. However, further research is needed to fully understand the effects of this compound and its potential as a therapeutic agent.

Synthesis Methods

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide can be synthesized through a multi-step process starting with the reaction of 3,4-methylenedioxyphenylpropan-2-one with methylamine to form the intermediate 3,4-methylenedioxyphenylpropan-2-one methylamine. This intermediate is then reacted with 1-phenyl-2-nitropropene to form the final product, this compound.

Scientific Research Applications

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has been the subject of scientific research due to its potential as a drug of abuse and its effects on the central nervous system. Studies have shown that this compound acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to that of cocaine and amphetamines, which are also known to be addictive and have harmful effects on the brain.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature, as well as cause vasoconstriction and bronchoconstriction. These effects can be harmful and potentially life-threatening, especially at high doses.

properties

IUPAC Name

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-26-18-11-7-6-10-17(18)19(27-2)13-22-21(25)15-12-20(24)23(14-15)16-8-4-3-5-9-16/h3-11,15,19H,12-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUDMLKHQYLJRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNC(=O)C2CC(=O)N(C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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